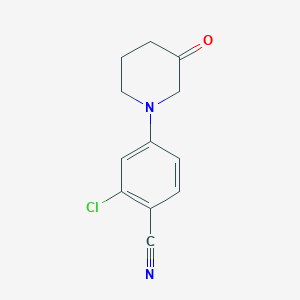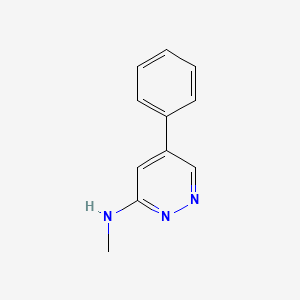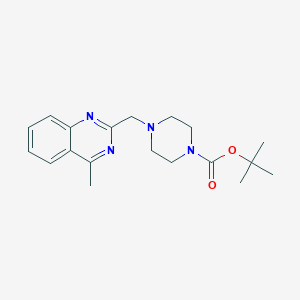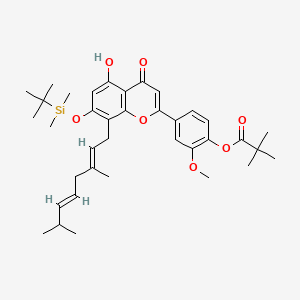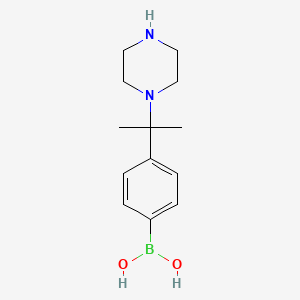
Digitoxose 1,3,4-Triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Digitoxose 1,3,4-Triacetate is a chemical compound with the molecular formula C12H18O7 and a molecular weight of 274.27 g/mol . It is an intermediate in the synthesis of Digoxigenin Tetradigitoxoside, which is a digoxin impurity . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Digitoxose 1,3,4-Triacetate involves the acetylation of digitoxose, a sugar derivative. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl groups at positions 1, 3, and 4 of the digitoxose molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Digitoxose 1,3,4-Triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of digitoxose.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Digitoxose 1,3,4-Triacetate is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: To study the interactions of sugars with proteins and other biomolecules.
Medicine: In the synthesis of cardiac glycosides and other pharmaceutical compounds.
Industry: As a reference standard in pharmaceutical testing and quality control
Wirkmechanismus
The mechanism of action of Digitoxose 1,3,4-Triacetate involves its interaction with specific molecular targets. In biological systems, it binds to the ligand-binding domain of the nicotinic acetylcholine receptor, inducing conformational changes that activate the receptor. This activation leads to downstream signaling pathways that modulate various cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Digitoxose: The parent sugar molecule without acetylation.
Digoxigenin Tetradigitoxoside: A related compound used in the synthesis of digoxin.
Digitoxin: Another cardiac glycoside with similar biological activity.
Uniqueness
Digitoxose 1,3,4-Triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This compound serves as a valuable intermediate in the synthesis of more complex molecules and provides insights into the structure-activity relationships of sugar derivatives .
Eigenschaften
Molekularformel |
C12H18O7 |
|---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
[(2R,3R)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10?,11?,12-/m1/s1 |
InChI-Schlüssel |
QKPIXQGRPBEVLX-LUBDKGQGSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
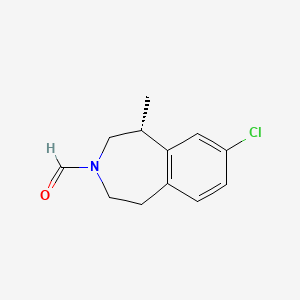
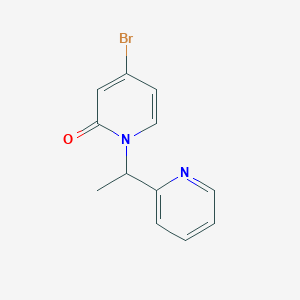
![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)
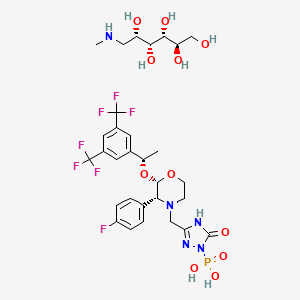
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)
